3'-Chloro-2'-hydroxy-4-methoxychalcone, AldrichCPR
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Overview
Description
3’-Chloro-2’-hydroxy-4-methoxychalcone: is a chemical compound with the empirical formula C16H13ClO3 and a molecular weight of 288.73 g/mol . It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its unique structural features, including a chloro group at the 3’ position, a hydroxy group at the 2’ position, and a methoxy group at the 4 position on the chalcone backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2’-hydroxy-4-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process .
Industrial Production Methods: This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-2’-hydroxy-4-methoxychalcone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone to dihydrochalcone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Chalcone epoxides or hydroxylated derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3’-Chloro-2’-hydroxy-4-methoxychalcone is used as a starting material for the synthesis of various chalcone derivatives. It serves as a key intermediate in organic synthesis and medicinal chemistry .
Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases .
Industry: In the industrial sector, 3’-Chloro-2’-hydroxy-4-methoxychalcone is used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3’-Chloro-2’-hydroxy-4-methoxychalcone involves its interaction with specific molecular targets and pathways. The compound can modulate various biological pathways, including:
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant Activity: The hydroxy and methoxy groups contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
- 2’-Hydroxy-4’-methoxychalcone
- 2’,4’-Dichloro-5’-fluoro-4-methoxychalcone
Comparison: 3’-Chloro-2’-hydroxy-4-methoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H13ClO3 |
---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(E)-1-(3-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-12-8-5-11(6-9-12)7-10-15(18)13-3-2-4-14(17)16(13)19/h2-10,19H,1H3/b10-7+ |
InChI Key |
GXTLVZFVBHRTIZ-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=CC=C2)Cl)O |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C(=CC=C2)Cl)O |
Origin of Product |
United States |
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